molecular formula C12H12N2O3S2 B7734145 3-Amino-5-(3,4-dimethoxy-benzylidene)-2-thioxo-thiazolidin-4-one

3-Amino-5-(3,4-dimethoxy-benzylidene)-2-thioxo-thiazolidin-4-one

Cat. No.: B7734145
M. Wt: 296.4 g/mol
InChI Key: FGBIDACJJLDJGM-UXBLZVDNSA-N
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Description

3-Amino-5-(3,4-dimethoxy-benzylidene)-2-thioxo-thiazolidin-4-one is a heterocyclic compound known for its diverse chemical properties and potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a thiazolidinone core, which is a five-membered ring containing both sulfur and nitrogen atoms, and is substituted with an amino group and a benzylidene moiety that includes methoxy groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-(3,4-dimethoxy-benzylidene)-2-thioxo-thiazolidin-4-one typically involves the condensation of 3,4-dimethoxybenzaldehyde with thiosemicarbazide, followed by cyclization. The reaction is usually carried out under reflux conditions in the presence of an acid catalyst such as acetic acid or hydrochloric acid. The general steps are as follows:

    Condensation Reaction: 3,4-Dimethoxybenzaldehyde reacts with thiosemicarbazide in ethanol or methanol to form the corresponding thiosemicarbazone.

    Cyclization: The thiosemicarbazone undergoes cyclization in the presence of an acid catalyst to form the thiazolidinone ring.

Industrial Production Methods

For industrial-scale production, the process is optimized to ensure high yield and purity. This often involves:

    Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain optimal reaction conditions and improve efficiency.

    Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-(3,4-dimethoxy-benzylidene)-2-thioxo-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the benzylidene moiety or the thiazolidinone ring.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Reduced benzylidene derivatives.

    Substitution Products: N-alkylated or N-acylated thiazolidinones.

Scientific Research Applications

Chemistry

In organic synthesis, 3-Amino-5-(3,4-dimethoxy-benzylidene)-2-thioxo-thiazolidin-4-one is used as a building block for the synthesis of more complex molecules

Biology and Medicine

This compound has shown promise in medicinal chemistry due to its potential biological activities. It has been investigated for its antimicrobial, antifungal, and anticancer properties. The presence of the thiazolidinone ring is particularly significant in drug design, as it can interact with various biological targets.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that require the unique chemical characteristics of the thiazolidinone core.

Mechanism of Action

The biological activity of 3-Amino-5-(3,4-dimethoxy-benzylidene)-2-thioxo-thiazolidin-4-one is primarily attributed to its ability to interact with enzymes and receptors in biological systems. The thiazolidinone ring can form hydrogen bonds and other interactions with active sites of enzymes, potentially inhibiting their activity. The benzylidene moiety can also interact with hydrophobic pockets in proteins, enhancing binding affinity.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-2-thioxo-thiazolidin-4-one: Lacks the benzylidene and methoxy groups, resulting in different reactivity and biological activity.

    5-(3,4-Dimethoxybenzylidene)-2-thioxo-thiazolidin-4-one: Similar structure but without the amino group, affecting its chemical properties and applications.

Uniqueness

The presence of both the amino group and the 3,4-dimethoxybenzylidene moiety in 3-Amino-5-(3,4-dimethoxy-benzylidene)-2-thioxo-thiazolidin-4-one provides a unique combination of reactivity and potential biological activity. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

(5E)-3-amino-5-[(3,4-dimethoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3S2/c1-16-8-4-3-7(5-9(8)17-2)6-10-11(15)14(13)12(18)19-10/h3-6H,13H2,1-2H3/b10-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGBIDACJJLDJGM-UXBLZVDNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)S2)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/2\C(=O)N(C(=S)S2)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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